
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that it may exert its cytotoxic and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been found to exhibit low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in lab experiments is its potential as a drug candidate for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide.
2. More research is needed to determine the potential of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide as a fluorescent probe in biological imaging.
3. Further studies are needed to determine the potential of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide as a drug candidate for various diseases.
4. More research is needed to determine the toxicity and pharmacokinetics of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in animal models.
5. Further studies are needed to optimize the synthesis method of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide for large-scale production.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves several steps. One method involves the reaction of 2-aminothiazole with 4-fluorobenzyl bromide to form N-(4-fluorobenzyl)-2-aminothiazole. This compound is then reacted with furan-2-carboxylic acid to form N-(5-(4-fluorobenzyl)thiazol-2-yl)furan-2-carboxamide. Finally, this compound is reacted with acryloyl chloride to form (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been studied for its potential use as a drug candidate in various diseases such as cancer, inflammation, and infectious diseases. It has been found to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models. In addition, it has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXSPROOCTVPJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

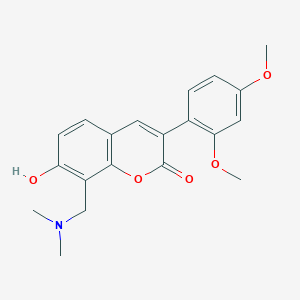
![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
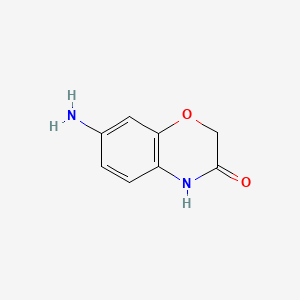
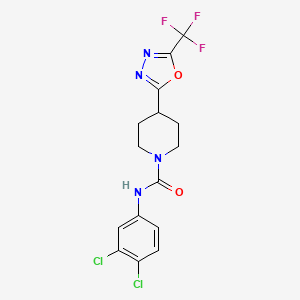
![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)
![2-Phenyl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one](/img/structure/B2934570.png)
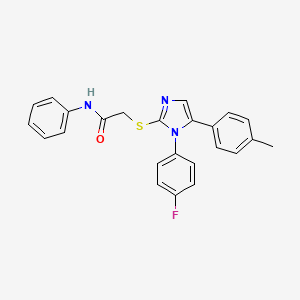
![3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2934575.png)
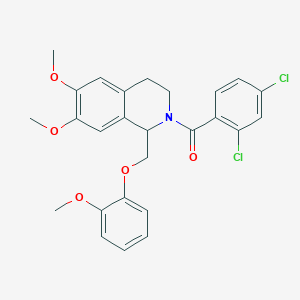
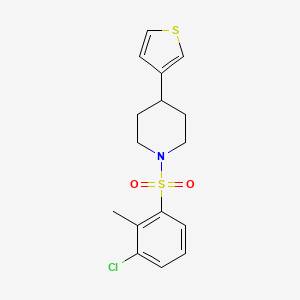
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)
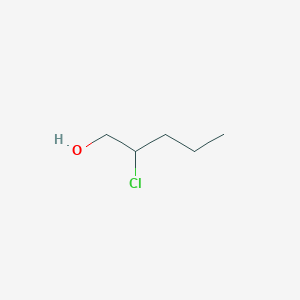
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)